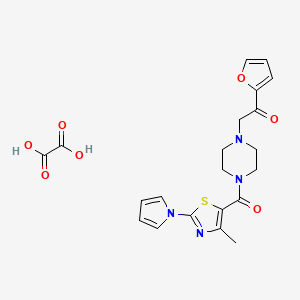
1-(furan-2-yl)-2-(4-(4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carbonyl)piperazin-1-yl)ethanone oxalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(furan-2-yl)-2-(4-(4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carbonyl)piperazin-1-yl)ethanone oxalate is a useful research compound. Its molecular formula is C21H22N4O7S and its molecular weight is 474.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-(furan-2-yl)-2-(4-(4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carbonyl)piperazin-1-yl)ethanone oxalate is a complex organic molecule characterized by multiple heterocyclic structures, including furan, pyrrole, and thiazole rings. This structural diversity suggests potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure
The chemical formula for this compound is C18H20N4O4S, and its structural complexity includes:
- Furan ring : Contributes to the electronic properties.
- Pyrrole ring : Known for various biological activities, including antimicrobial effects.
- Thiazole moiety : Associated with anticancer and anticonvulsant properties.
Biological Activity Overview
Research indicates that compounds with similar structures to this compound exhibit significant biological activities, such as:
- Antimicrobial properties
- Anticancer effects
- Anticonvulsant activity
Antimicrobial Activity
Studies have shown that derivatives containing furan and pyrrole rings demonstrate potent antibacterial activity against various pathogens. For example, a study reported that pyrrolyl benzamide derivatives had minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli .
Anticancer Activity
Thiazole-containing compounds have been extensively studied for their anticancer potential. The presence of specific substituents on the thiazole ring has been linked to enhanced cytotoxicity against cancer cell lines. For instance, compounds with IC50 values less than those of standard drugs like doxorubicin indicate promising anticancer activity .
The mechanisms by which this compound exerts its biological effects are likely multifaceted:
- Enzyme Inhibition : Interaction with specific enzymes or receptors may lead to inhibition or modulation of their activity.
- Cell Cycle Disruption : Some thiazole derivatives have been shown to interfere with cell cycle progression in cancer cells.
- Reactive Oxygen Species (ROS) Generation : Certain compounds induce oxidative stress in microbial cells, leading to cell death.
Case Studies
Several studies have explored the biological activities of structurally similar compounds:
Structure–Activity Relationship (SAR)
The structure–activity relationship (SAR) analysis reveals that certain structural features enhance the biological activity of these compounds:
- Electron-donating groups : Such as methyl groups on aromatic rings increase activity.
- Heterocycles : The combination of furan, pyrrole, and thiazole rings appears crucial for bioactivity.
科学研究应用
Antimicrobial Activity
Research indicates that compounds with furan and thiazole rings exhibit significant antimicrobial properties. For instance, derivatives of thiazole have been synthesized that demonstrate activity against various bacterial strains. The incorporation of the furan moiety in the structure may enhance this activity due to its electron-rich nature, which can interact effectively with microbial targets .
Anticancer Properties
Studies have shown that thiazole derivatives possess anticancer activity. The compound's structural components may influence its ability to inhibit cancer cell proliferation. Specific analogs have been reported to induce apoptosis in cancer cells, making them potential candidates for further development in cancer therapy .
Neuroprotective Effects
The piperazine ring in the compound is known for its neuroprotective effects. Compounds containing piperazine have been studied for their ability to modulate neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Case Study 1: Antimicrobial Efficacy
In a study published in Molecules, researchers synthesized various thiazole derivatives and tested their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to 1-(furan-2-yl)-2-(4-(4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carbonyl)piperazin-1-yl)ethanone oxalate exhibited significant inhibition zones against tested pathogens .
Case Study 2: Anticancer Activity
Another study focused on the anticancer properties of thiazole derivatives, revealing that certain modifications led to enhanced cytotoxicity against breast cancer cell lines. The specific role of the furan and piperazine moieties was highlighted as critical for inducing apoptosis through mitochondrial pathways .
属性
IUPAC Name |
1-(furan-2-yl)-2-[4-(4-methyl-2-pyrrol-1-yl-1,3-thiazole-5-carbonyl)piperazin-1-yl]ethanone;oxalic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3S.C2H2O4/c1-14-17(27-19(20-14)23-6-2-3-7-23)18(25)22-10-8-21(9-11-22)13-15(24)16-5-4-12-26-16;3-1(4)2(5)6/h2-7,12H,8-11,13H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBBVTAUASUJPSN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)N3CCN(CC3)CC(=O)C4=CC=CO4.C(=O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













